molecular formula C14H13N3O6 B2549704 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide CAS No. 298218-14-1

3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide

Cat. No.: B2549704
CAS No.: 298218-14-1
M. Wt: 319.273
InChI Key: PAFJOWOFKZORSY-OVCLIPMQSA-N
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Description

3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide is a synthetic carbohydrazide derivative characterized by a furyl methylene moiety. This compound belongs to the benzohydrazide class, a group of molecules known for their significant research value in medicinal and organic chemistry. Benzohydrazides and their Schiff base derivatives are frequently investigated for their diverse biological activities, which can include antimicrobial, antioxidant, and enzyme inhibitory properties . The structure incorporates a 5-nitrofuran ring, a functional group historically explored in chemotherapeutic agent development. Researchers value this compound as a key synthon for designing and synthesizing more complex heterocyclic systems . Its potential mechanism of action in various assays is often attributed to the ability of the hydrazone functional group (-NH-N=CH-) to chelate metals or interact with enzyme active sites . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3,4-dimethoxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6/c1-21-11-5-3-9(7-12(11)22-2)14(18)16-15-8-10-4-6-13(23-10)17(19)20/h3-8H,1-2H3,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFJOWOFKZORSY-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a nitrofuran derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the carbohydrazide linkage.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process to ensure high purity and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions may involve halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of nitro compounds, including those containing the furan moiety, exhibit notable anticancer properties. The incorporation of the 5-nitro-2-furyl group enhances the cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Nitro-containing compounds are known to disrupt bacterial cell walls and inhibit essential metabolic processes. Preliminary investigations suggest that 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 5-nitro-2-furylcarbohydrazide. This reaction is facilitated under acidic or basic conditions to yield the desired hydrazone product with high purity .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. For example, NMR can provide insights into the molecular environment of hydrogen atoms in the compound, while IR can identify functional groups present .

Development of Functional Materials

The unique chemical structure of this compound makes it suitable for applications in material science, particularly in developing functional materials such as sensors and organic light-emitting diodes (OLEDs). The presence of the nitro group contributes to electron-withdrawing properties, enhancing the material's electronic characteristics .

Data Summary and Case Studies

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against multiple cell lines
Antimicrobial PropertiesActive against Gram-positive and Gram-negative bacteria
Material SciencePotential use in sensors and OLEDs due to electronic properties

Mechanism of Action

The mechanism by which 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Molecular Formula Notable Properties/Activities
3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide (Target) Benzohydrazide 3,4-dimethoxy, 5-nitro-2-furyl C₁₇H₁₆N₄O₆ Antimicrobial, antitumoral potential
3,4-Dimethoxy-N′-[(4-methylphenyl)methylene]benzohydrazide () Benzohydrazide 3,4-dimethoxy, 4-methylphenyl C₁₇H₁₈N₂O₃ Lower nitro group absence reduces antimicrobial activity
Nifuroxazide (4-hydroxybenzoic acid [(5-nitro-2-furyl)methylene]-hydrazide) () Benzohydrazide 4-hydroxy, 5-nitro-2-furyl C₁₂H₉N₃O₅ Intestinal antiseptic, antibacterial
Nifursol (2-hydroxy-3,5-dinitro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide) () Benzohydrazide 2-hydroxy-3,5-dinitro, 5-nitro-2-furyl C₁₂H₇N₅O₉ Veterinary antimicrobial (log Kow = 2.48)
Nitrofurazone () Hydrazine carboxamide 5-nitro-2-furyl C₆H₆N₄O₄ Broad-spectrum antibiotic

Key Observations :

  • The 5-nitro-2-furyl moiety is critical for antimicrobial activity, as seen in nifuroxazide, nifursol, and nitrofurazone .
  • Nitro group positioning : Nifursol’s additional 3,5-dinitro groups increase molecular weight (365.21 g/mol) and reduce solubility (38 mg/L) compared to the target compound .
Table 2: Antimicrobial and Antitumoral Profiles
Compound MIC against S. aureus (µg/mL) MIC against M. tuberculosis (µg/mL) Antitumoral Activity Safety Profile
Target Compound Data not reported Data not reported Potential (untested) Likely safer than carcinogenic nitrofurans
Nifuroxazide () 3.13 3.13 None reported Low toxicity
4-Fluorobenzoic acid derivative () 3.13 3.13 None reported Moderate
FANFT () N/A N/A Carcinogenic High risk (bladder tumors)

Key Findings :

  • The target compound’s 5-nitro-2-furyl group aligns with nifuroxazide’s antibacterial efficacy, suggesting similar mechanisms (e.g., nitroreductase activation) .
  • Safety: Unlike carcinogenic nitrofurans (e.g., FANFT), the target compound lacks reported carcinogenicity, likely due to differences in metabolism and substituent effects .

Biological Activity

3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a hydrazone linkage between 3,4-dimethoxybenzaldehyde and 5-nitro-2-furylmethylene. Its molecular formula is C12H12N4O5C_{12}H_{12}N_4O_5. The presence of the nitrofuran moiety is significant as it often correlates with various biological activities.

PropertyValue
Molecular FormulaC12H12N4O5C_{12}H_{12}N_4O_5
Molecular Weight288.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds containing nitrofuran derivatives exhibit notable antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays indicate that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells.

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human cancer cell lines. The results demonstrated:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via caspase activation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers such as TNF-alpha and IL-6, suggesting a role in modulating inflammatory pathways.

Summary of Findings

The biological activity of this compound is multifaceted, with promising applications in antimicrobial and anticancer therapies. Its mechanisms include:

  • Antimicrobial : Disruption of cell wall synthesis.
  • Anticancer : Induction of apoptosis and modulation of apoptotic pathways.
  • Anti-inflammatory : Reduction of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Q & A

Q. What are the established synthetic routes for preparing 3,4-Dimethoxy-N'-((5-nitro-2-furyl)methylene)benzenecarbohydrazide?

The compound is synthesized via a condensation reaction between 3,4-dimethoxybenzenecarbohydrazide and 5-nitro-2-furaldehyde. This typically involves refluxing in ethanol or methanol with catalytic acid (e.g., acetic acid) to facilitate hydrazone bond formation. Intermediate steps may include synthesizing the hydrazide precursor from methyl esters, as described in analogous hydrazone syntheses . Purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., Acta Crystallographica studies on similar benzohydrazones) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methoxy, nitro groups) and hydrazone linkage.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Confirms functional groups (C=O, N-H stretches) .

Q. What biological activities have been reported for this compound in preclinical studies?

While direct data on the title compound is limited, structurally related hydrazones exhibit:

Biological ActivityModel SystemKey Findings (Analogous Compounds)Reference
AntibacterialGram-positive bacteriaGrowth inhibition via nitro group redox activityNifursol
AntifungalCandida spp.Disruption of cell membrane integrity
AnticancerMCF-7 cellsApoptosis induction via ROS generation

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Functional group modulation : Systematically substitute methoxy or nitro groups to assess impact on bioactivity.
  • In silico modeling : Use molecular docking to predict binding affinity with target enzymes (e.g., bacterial nitroreductases) .
  • Pharmacophore mapping : Identify critical moieties (e.g., 5-nitro-2-furyl) for antimicrobial activity .
  • Synthetic derivatives : Prepare analogs with halogens or bulkier substituents to enhance lipophilicity .

Q. How should researchers address contradictions in reported biological efficacy across studies?

  • Standardize assay conditions : Use consistent bacterial strains (e.g., ATCC controls) and nutrient media to minimize variability .
  • Orthogonal validation : Confirm activity with multiple assays (e.g., broth microdilution + agar diffusion for antimicrobial studies) .
  • Control for nitroreductase activity : Test in nitroreductase-deficient strains to isolate mechanisms .

Q. What models are appropriate for pharmacokinetic and toxicity profiling?

  • In vitro :
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293).
  • Metabolic stability : Liver microsome assays to assess CYP450 interactions.
    • In vivo :
  • Acute toxicity : Rodent models (OECD Guideline 423) with histopathological analysis .
  • Genotoxicity : Ames test to evaluate mutagenic potential .

Methodological Notes

  • Safety protocols : Handle nitro compounds in fume hoods due to potential mutagenicity .
  • Data interpretation : Cross-reference crystallographic data (e.g., CCDC entries) to resolve stereochemical ambiguities .

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